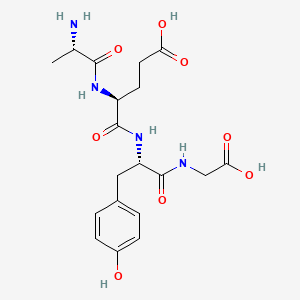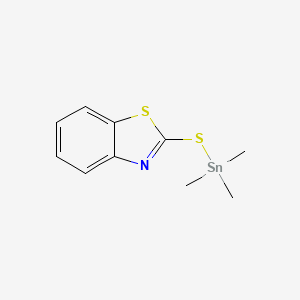
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane is a compound that belongs to the class of organotin compounds, which are characterized by the presence of a tin atom bonded to organic groups. This compound features a benzothiazole ring, a sulfur atom, and a trimethylstannane group. Organotin compounds have been widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane typically involves the reaction of 2-mercaptobenzothiazole with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the reaction. The product is then purified through techniques like recrystallization or column chromatography.
Análisis De Reacciones Químicas
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylstannane group can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the benzothiazole moiety into target molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, modulating their activity. The sulfur atom can form bonds with metal ions, affecting their biological functions. The trimethylstannane group can also participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
1,3-Benzothiazol-2-ylsulfanyl(trimethyl)stannane can be compared with other similar compounds, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)butanedioic acid: This compound also features a benzothiazole ring and a sulfur atom but differs in its additional functional groups.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-dimethylacetamide: Similar in structure but with different substituents, leading to varied applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
79111-31-2 |
|---|---|
Fórmula molecular |
C10H13NS2Sn |
Peso molecular |
330.1 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C7H5NS2.3CH3.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;;;;/h1-4H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
TXOJIGYFMPUKLH-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


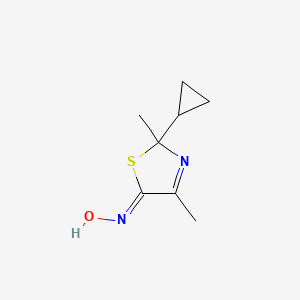
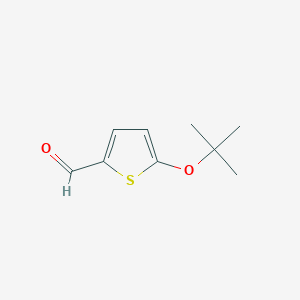
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
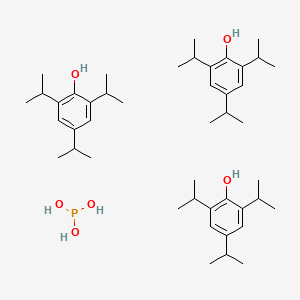
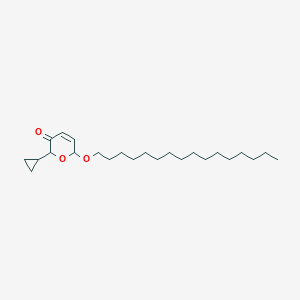
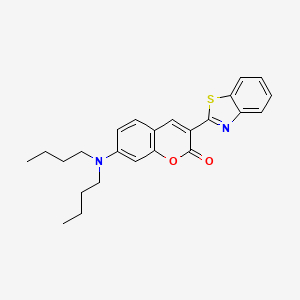
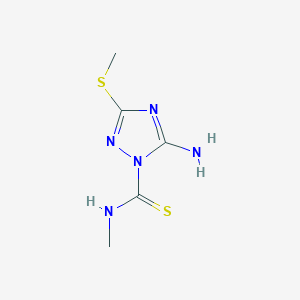
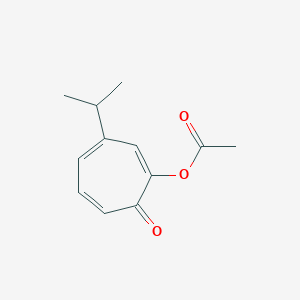
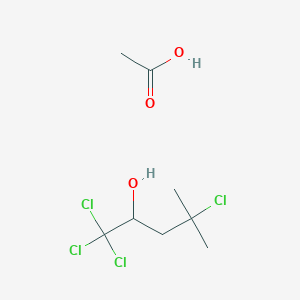
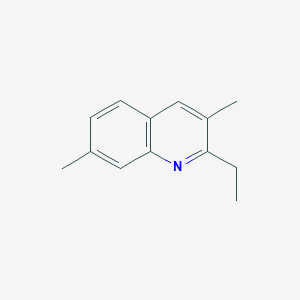
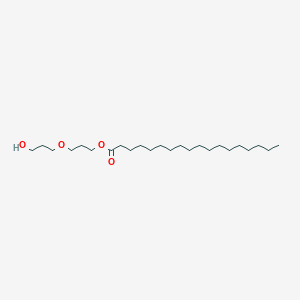
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
